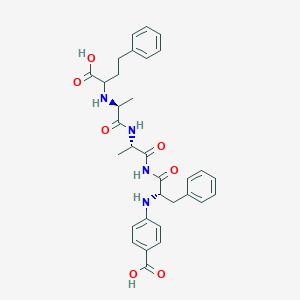
2-Aminooxetanocin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminooxetanocin A is a natural product that is isolated from the soil bacterium Streptomyces clavuligerus. It is a potent inhibitor of bacterial cell wall synthesis and has been extensively studied for its potential use as an antibiotic.
Mécanisme D'action
2-Aminooxetanocin A inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is essential for the formation of the bacterial cell wall. By inhibiting this enzyme, 2-Aminooxetanocin A prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2-Aminooxetanocin A has been shown to have significant biochemical and physiological effects on bacteria. It inhibits bacterial growth and division, leading to bacterial death. It has also been shown to have antiviral and antitumor properties, although the exact mechanisms of these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Aminooxetanocin A in lab experiments is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. However, the synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it. Additionally, the exact mechanisms of its antiviral and antitumor effects are not yet fully understood, and further research is needed in these areas.
Orientations Futures
There are several future directions for research on 2-Aminooxetanocin A. One area of research could be the development of more efficient synthesis methods for 2-Aminooxetanocin A. Another area of research could be the investigation of its antiviral and antitumor properties, with the aim of developing new therapies for viral infections and cancer. Additionally, further research could be conducted to better understand the mechanisms of action of 2-Aminooxetanocin A, which could lead to the development of more potent and selective antibacterial agents.
Méthodes De Synthèse
The synthesis of 2-Aminooxetanocin A is a complex multi-step process that involves the use of several reagents and catalysts. The first step involves the preparation of the oxetanocin intermediate, which is then converted to the 2-Aminooxetanocin A through a series of reactions. The synthesis of 2-Aminooxetanocin A is challenging, and only a few research groups have successfully synthesized it.
Applications De Recherche Scientifique
2-Aminooxetanocin A has been extensively studied for its potential use as an antibiotic. It is a potent inhibitor of bacterial cell wall synthesis and has shown activity against a wide range of bacteria, including multidrug-resistant strains. In addition to its antibacterial activity, 2-Aminooxetanocin A has also been investigated for its antiviral and antitumor properties.
Propriétés
Numéro CAS |
113296-23-4 |
|---|---|
Nom du produit |
2-Aminooxetanocin A |
Formule moléculaire |
C10H14N6O3 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2-(2,6-diaminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-4(1-17)5(2-18)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,9-/m1/s1 |
Clé InChI |
LHGZHHAMKUXUME-UDJQAZALSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@H](O3)CO)CO)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(O3)CO)CO)N)N |
Autres numéros CAS |
132077-74-8 |
Synonymes |
2-amino-OXT-A 2-aminooxetanocin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





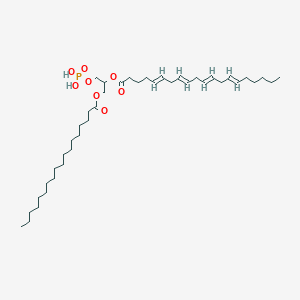
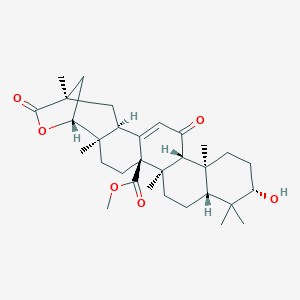
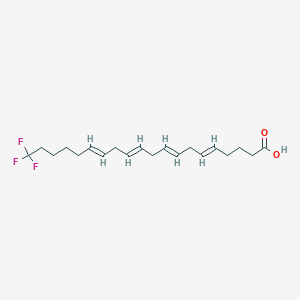
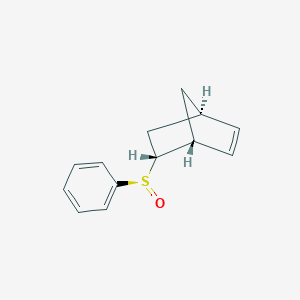

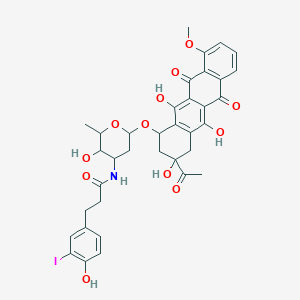



![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)

